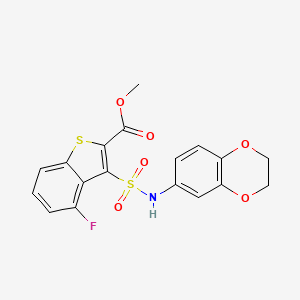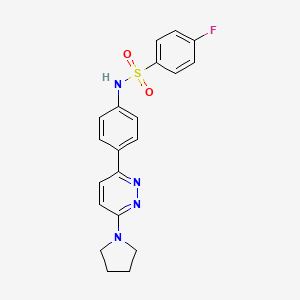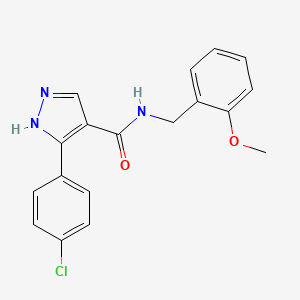
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルスルファモイル)-4-フルオロ-1-ベンゾチオフェン-2-カルボン酸メチルは、様々な科学研究分野で注目を集めている複雑な有機化合物です。
製法
合成経路と反応条件
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルスルファモイル)-4-フルオロ-1-ベンゾチオフェン-2-カルボン酸メチルの合成には、通常、複数の工程が必要となります。一般的な方法の1つは、2,3-ジヒドロ-1,4-ベンゾジオキシン-6-アミンを合成し、次に、炭酸ナトリウム水溶液を使用して制御されたpH条件下でベンゼンスルホニルクロリドと反応させることから始まります。この反応により、(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)ベンゼンスルホンアミドが生成されます 。 N,N-ジメチルホルムアミドと触媒量のヒドリドリチウムを使用して、N位を様々なアルキルまたはアリールハライドでさらに置換すると、目的の化合物が得られます .
工業生産方法
この化合物の工業生産方法は、一般には公表されていません。一般的なアプローチとしては、実験室規模の合成方法をスケールアップし、反応条件を最適化して、高度な精製技術によって最終生成物の純度と収率を確保することが考えられます。
化学反応解析
反応の種類
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルスルファモイル)-4-フルオロ-1-ベンゾチオフェン-2-カルボン酸メチルは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、スルホニル基をスルフィドに変換することができます。
置換: この化合物は、特にスルファモイル基において、求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬としては、酸化には過酸化水素などの酸化剤、還元には水素化リチウムアルミニウムなどの還元剤、置換反応にはアミンなどの求核剤があります。反応条件は、目的の変換に応じて異なり、通常は制御された温度と不活性雰囲気を必要とします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生じることがあり、置換反応は様々なN-置換誘導体を生成することができます。
科学研究への応用
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルスルファモイル)-4-フルオロ-1-ベンゾチオフェン-2-カルボン酸メチルは、いくつかの科学研究への応用があります。
化学: これは、特に新しい医薬品や農薬の開発において、有機合成におけるビルディングブロックとして使用されています。
生物学: この化合物は、抗菌作用や酵素阻害作用などの潜在的な生物活性について研究されています.
医学: 特に細菌感染症や炎症性疾患の治療において、治療薬としての可能性を探る研究が進められています。
産業: この化合物のユニークな構造は、新しい材料や触媒の開発など、様々な産業用途への候補となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxin derivative with benzenesulfonyl chloride under basic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Coupling Reactions: The final step involves coupling the benzodioxin-sulfonamide derivative with the benzothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: It is used to investigate the inhibition of enzymes such as cholinesterases and lipoxygenases.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
作用機序
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルスルファモイル)-4-フルオロ-1-ベンゾチオフェン-2-カルボン酸メチルの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節することで効果を発揮すると考えられています。例えば、細菌酵素を阻害し、細菌の増殖と増殖を抑制することがあります.
類似化合物の比較
類似化合物
独自性
類似化合物と比較して、3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルスルファモイル)-4-フルオロ-1-ベンゾチオフェン-2-カルボン酸メチルは、独特の官能基の組み合わせにより、独自の化学的および生物学的特性を有しています。
類似化合物との比較
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds also feature a benzodioxin ring and a sulfonamide group and are studied for their antibacterial and enzyme inhibitory activities.
6-Acetyl-1,4-benzodioxane: This compound has a similar benzodioxin structure and is used in various organic synthesis applications.
Uniqueness
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the fluorine atom on the benzothiophene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C18H14FNO6S2 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H14FNO6S2/c1-24-18(21)16-17(15-11(19)3-2-4-14(15)27-16)28(22,23)20-10-5-6-12-13(9-10)26-8-7-25-12/h2-6,9,20H,7-8H2,1H3 |
InChIキー |
LBDDETRNVBMPTG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263477.png)
![2-(4-chlorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11263486.png)
![8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B11263493.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263500.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11263501.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11263504.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11263505.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11263510.png)
![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11263522.png)
![3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11263527.png)
![N-benzyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B11263545.png)

![4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263556.png)
